6-Fluoro-2,3-dimethyl-2H-indazole-5-carboxylic acid
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Overview
Description
6-Fluoro-2,3-dimethyl-2H-indazole-5-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The presence of a fluorine atom and carboxylic acid group in this compound enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2,3-dimethyl-2H-indazole-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-fluoro-3,4-dimethylbenzoic acid with hydrazine hydrate can lead to the formation of the indazole ring. The reaction is typically carried out in the presence of a catalyst such as copper acetate and under an oxygen atmosphere to facilitate the formation of the N-N bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2,3-dimethyl-2H-indazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
6-Fluoro-2,3-dimethyl-2H-indazole-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: The compound can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-Fluoro-2,3-dimethyl-2H-indazole-5-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom and carboxylic acid group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound can inhibit or activate various pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2H-Indazole: Lacks the fluorine and carboxylic acid groups, resulting in different reactivity and biological activity.
5-Fluoro-2-methylindazole: Similar structure but lacks the carboxylic acid group.
2,3-Dimethylindazole: Similar structure but lacks the fluorine atom
Uniqueness
6-Fluoro-2,3-dimethyl-2H-indazole-5-carboxylic acid is unique due to the presence of both the fluorine atom and carboxylic acid group. These functional groups enhance its chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H9FN2O2 |
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Molecular Weight |
208.19 g/mol |
IUPAC Name |
6-fluoro-2,3-dimethylindazole-5-carboxylic acid |
InChI |
InChI=1S/C10H9FN2O2/c1-5-6-3-7(10(14)15)8(11)4-9(6)12-13(5)2/h3-4H,1-2H3,(H,14,15) |
InChI Key |
WYEUQROOCRSYLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C(=CC2=NN1C)F)C(=O)O |
Origin of Product |
United States |
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